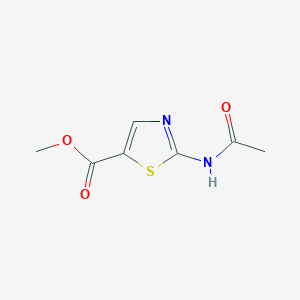2-Acetylamino-5-thiazolecarboxylic acid methyl ester
CAS No.: 1174534-36-1
Cat. No.: VC3374450
Molecular Formula: C7H8N2O3S
Molecular Weight: 200.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1174534-36-1 |
|---|---|
| Molecular Formula | C7H8N2O3S |
| Molecular Weight | 200.22 g/mol |
| IUPAC Name | methyl 2-acetamido-1,3-thiazole-5-carboxylate |
| Standard InChI | InChI=1S/C7H8N2O3S/c1-4(10)9-7-8-3-5(13-7)6(11)12-2/h3H,1-2H3,(H,8,9,10) |
| Standard InChI Key | BDOCUFPLXVCJIO-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=NC=C(S1)C(=O)OC |
| Canonical SMILES | CC(=O)NC1=NC=C(S1)C(=O)OC |
Introduction
Chemical Identity and Structure
Molecular Composition and Identification
2-Acetylamino-5-thiazolecarboxylic acid methyl ester is a thiazole derivative characterized by an acetylamino group at position 2 and a methyl carboxylate group at position 5 of the thiazole ring. The compound is primarily identified through various chemical identifiers, summarized in the following table:
| Identifier | Value |
|---|---|
| Chemical Name | 2-Acetylamino-5-thiazolecarboxylic acid methyl ester |
| CAS Number | 1174534-36-1 |
| Related CAS | 117453-43-7 |
| Molecular Formula | C7H8N2O3S |
| Molecular Weight | 200.200 g/mol |
| InChI Key | BDOCUFPLXVCJIO-UHFFFAOYSA-N |
| SMILES Code | O=C(C1=CN=C(NC(C)=O)S1)OC |
| MDL Number | MFCD17015003 |
The compound is also known by several synonyms including BUN34361, BUN-34361, BUN 34361, 2-Acetamido-5-thiazolecarboxylic acid methyl ester, and Methyl 2-(acetylamino)-1,3-thiazole-5-carboxylate .
Structural Features
The molecular structure of 2-Acetylamino-5-thiazolecarboxylic acid methyl ester centers around a five-membered thiazole ring containing both sulfur and nitrogen atoms. This heterocyclic core is substituted with:
-
An acetylamino group (NH-CO-CH3) at position 2, providing potential hydrogen bonding capabilities
-
A methyl carboxylate group (COOCH3) at position 5, offering opportunities for further chemical modifications
The complete structural representation can be described using the InChI code: InChI=1S/C7H8N2O3S/c1-4(10)9-7-8-3-5(13-7)6(11)12-2/h3H,1-2H3,(H,8,9,10) .
Physicochemical Properties
Physical Characteristics
The physical properties of 2-Acetylamino-5-thiazolecarboxylic acid methyl ester influence its handling, storage, and application in research settings. Though some properties remain to be fully characterized, the established parameters include:
| Property | Description |
|---|---|
| Physical State | Solid (specific appearance to be determined) |
| Purity | Typically available at 95% purity |
| Solubility | Complete solubility profile to be determined |
| Stability | Stable under standard laboratory conditions |
| Storage Stability | Stable for >2 years when properly stored |
The compound exhibits sufficient stability for typical research applications, including chemical synthesis and analytical procedures .
Solution Preparation Guidelines
For researchers working with this compound, the following table provides guidance for preparing solutions at various concentrations:
| Concentration / Solvent Volume / Mass | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM | 1.15 mL | 5.76 mL | 11.51 mL |
| 5 mM | 0.23 mL | 1.15 mL | 2.3 mL |
| 10 mM | 0.12 mL | 0.58 mL | 1.15 mL |
| 50 mM | 0.02 mL | 0.12 mL | 0.23 mL |
These calculations are based on the molecular weight of 200.20 g/mol and provide standardized guidance for experimental work involving this compound .
Synthesis and Preparation Methods
Reaction Conditions and Procedures
For the synthesis of structurally related compounds, the following reaction conditions have been documented:
-
For acetylation reactions:
-
Reagents: Typically employing acyl chlorides (e.g., benzoyl chloride) or anhydrides
-
Catalysts: 4-Dimethylaminopyridine (DMAP) and pyridine
-
Solvent: N,N-Dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Temperature: Ambient temperature (approximately 20°C)
-
Duration: 12-16 hours
-
-
For preparation of precursor 2-amino-thiazole-5-carboxylic acid methyl ester:
The Minisci acetylation procedure may also be relevant, which employs ferrous sulfate, tert-butyl hydroperoxide, and acetaldehyde to introduce the acetyl group to the thiazole ring .
Applications and Research Significance
| Storage Parameter | Recommendation |
|---|---|
| Short-term storage (days to weeks) | Dry, dark conditions at 0-4°C |
| Long-term storage (months to years) | -20°C in dry, dark conditions |
| Stock solution storage | 0-4°C for short-term or -20°C for long-term |
| Shipping | Stable at ambient temperature for ordinary shipping (weeks) |
| Container | Tightly sealed to prevent moisture absorption |
When stored according to these recommendations, the compound maintains a shelf life exceeding two years, ensuring reliable performance in research applications .
Current Research Status and Future Directions
-
Development of optimized synthetic routes to improve accessibility and yield
-
Comprehensive evaluation of biological activities across multiple targets and pathways
-
Exploration of structure-activity relationships through systematic modification of functional groups
-
Investigation of potential applications in emerging therapeutic areas
The compound's structural features—particularly the combination of the thiazole core with acetylamino and carboxylate functionalities—provide multiple opportunities for chemical modifications that could enhance or alter its properties for specific applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume